molecular formula C7H4Cl2N2 B11909495 5,7-Dichloroimidazo[1,5-a]pyridine

5,7-Dichloroimidazo[1,5-a]pyridine

Cat. No.: B11909495
M. Wt: 187.02 g/mol
InChI Key: OZDDFRGSCYOTKX-UHFFFAOYSA-N
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Description

5,7-Dichloroimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions of the imidazo[1,5-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with 1,3-dichloroacetone in the presence of a base, such as sodium hydroxide, to form the imidazo[1,5-a]pyridine ring. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine atoms, while oxidation and reduction can lead to oxides or reduced forms of the compound .

Scientific Research Applications

5,7-Dichloroimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dichloroimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dichloroimidazo[1,5-a]pyridine is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

5,7-dichloroimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-6-3-10-4-11(6)7(9)2-5/h1-4H

InChI Key

OZDDFRGSCYOTKX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N2C1=CN=C2)Cl)Cl

Origin of Product

United States

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